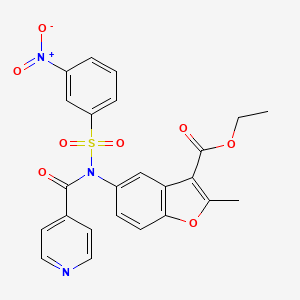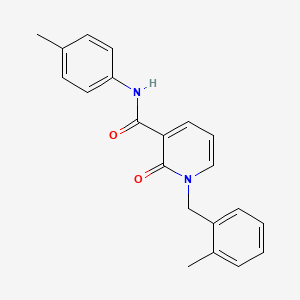
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (DCBP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile organic compound that has been used in a variety of biochemical and physiological studies. DCBP has been used for its ability to act as a catalyst or inhibitor in various biochemical and physiological processes. In addition, DCBP has been used as a tool for studying the mechanism of action of enzymes and other proteins.
Scientific Research Applications
1. Precursors for Pyridinone Ortho-Quinodimethanes
Sulfolene pyridinones, including compounds related to 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, serve as precursors for pyridinone ortho-quinodimethanes. These intermediates are useful in synthesizing more complex molecular structures through in situ reactions with dienophiles. This process demonstrates the compound's role in facilitating intricate chemical synthesis (Govaerts et al., 2002).
2. Synthesis of Novel Antimicrobial Agents
A study on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, including structures similar to the compound , revealed that these derivatives possess significant antimicrobial properties. Some derivatives showed activity surpassing that of the reference drug, indicating potential applications in the development of new antimicrobial agents (Alsaedi et al., 2019).
3. Development of Fluorinated Polyamides
Research involving the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, where compounds similar to this compound were used, highlighted its utility in developing new materials. These polyamides exhibited desirable properties like high solubility, thermal stability, and low dielectric constants, suggesting their potential application in advanced material science (Liu et al., 2013).
4. Synthesis and Green Metric Evaluation
The synthesis and evaluation of related compounds have been studied with a focus on green chemistry principles. One such study involved the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which demonstrated improvements in atom economy and reduced waste generation, underscoring the compound's role in environmentally friendly chemical processes (Gilbile et al., 2017).
5. Heterocyclic Synthesis
The compound has applications in heterocyclic synthesis, with studies showing its use in creating novel pyrazole, pyridine, and pyrimidine derivatives. This demonstrates its utility in expanding the diversity of heterocyclic compounds, which are important in various fields of chemical research (Fadda et al., 2012).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-16(21)11-18(15)22)20(24)19(13)27(25,26)17-6-4-3-5-7-17/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUSZZQDJTLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)


![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)



![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)